ROR agonist-1

RORC2 inverse agonist Th17

ROR agonist-1 (CAS 2361528-74-5) is a synthetic small molecule that functions as a potent, orally bioavailable inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2, also known as RORγt). Despite its commercial designation as an agonist, it exerts functional inverse agonism on the RORC2 receptor, suppressing IL-17A production from human primary TH17 cells with a pIC50 of 7.5.

Molecular Formula C21H20F6N2O5S
Molecular Weight 526.5 g/mol
Cat. No. B12425056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROR agonist-1
Molecular FormulaC21H20F6N2O5S
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C
InChIInChI=1S/C21H20F6N2O5S/c1-3-35(33,34)16-10-4-13(5-11-16)17(28-12(2)30)18(31)29-15-8-6-14(7-9-15)19(32,20(22,23)24)21(25,26)27/h4-11,17,32H,3H2,1-2H3,(H,28,30)(H,29,31)/t17-/m1/s1
InChIKeyHJJYGXDBXQAVQG-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ROR agonist-1 Procurement: A Potent RORC2 Inverse Agonist with Defined IL-17A Inhibitory Activity


ROR agonist-1 (CAS 2361528-74-5) is a synthetic small molecule that functions as a potent, orally bioavailable inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2, also known as RORγt) . Despite its commercial designation as an agonist, it exerts functional inverse agonism on the RORC2 receptor, suppressing IL-17A production from human primary TH17 cells with a pIC50 of 7.5 .

Why ROR agonist-1 Cannot Be Substituted by Generic RORγt Modulators


Substitution of ROR agonist-1 with other in-class RORγt modulators is not straightforward. The ROR ligand landscape contains agonists (e.g., SR1078, SR0987, RORγt agonist 1) that activate the receptor and increase IL-17A production, and inverse agonists (e.g., PF-06747711, AZD-0284, GSK2981278) that suppress it [1]. Selecting the wrong ligand can yield opposite functional outcomes. ROR agonist-1, despite its name, is an inverse agonist that suppresses IL-17A . Therefore, procurement based solely on class or a misunderstanding of its true functional activity will result in experimental failure.

ROR agonist-1 Quantitative Differentiation Evidence


Functional Classification: Inverse Agonist vs. Agonist Activity for RORγt

ROR agonist-1 is a functional inverse agonist of RORC2, suppressing IL-17A production from human primary TH17 cells with a pIC50 of 7.5 . This contrasts sharply with true RORγt agonists SR1078 (IC50 1-3 μM) and SR0987 (EC50 800 nM), which activate the receptor and increase IL-17A expression .

RORC2 inverse agonist Th17

Potency in Human Primary TH17 Cells vs. Recombinant Assays

ROR agonist-1 demonstrates functional suppression of IL-17A production from human primary TH17 cells with a pIC50 of 7.5 [1]. This is directly comparable to AZD-0284, which has a reported pIC50 of 7.8 in a human TH17 cell assay and pIC50 of 7.4 in a FRET assay for RORγ [2]. The data for ROR agonist-1 is derived from primary human cells, providing more physiologically relevant potency data compared to compounds like PF-06747711, which is characterized by IC50 values from recombinant assays (4.1 nM in biochemical assay, 9.5 nM in Th17 cells) [3].

IL-17A TH17 primary cell

Target Specificity: RORC2 vs. Pan-ROR Inverse Agonists

ROR agonist-1 is characterized as an inverse agonist of RORC2 (RORγt) . This differs from pan-ROR inverse agonists like T0901317, which is a dual inverse agonist of RORα and RORγ with Ki values of 132 nM and 51 nM, respectively, but also has off-target activity at LXRα (EC50 20 nM) and FXR (EC50 5 μM) . The absence of reported activity on RORα for ROR agonist-1 suggests a potentially cleaner target profile for Th17-focused studies compared to the multi-target profile of T0901317.

RORC2 RORγt selectivity

Oral Bioavailability Enables In Vivo Preclinical Studies

ROR agonist-1 is characterized as orally bioavailable [1]. This property is not universal among ROR modulators; for example, SR1078 and SR0987 are primarily used in vitro and their oral bioavailability is not prominently featured in product documentation. For in vivo studies requiring oral dosing, ROR agonist-1 and AZD-0284 (also orally bioavailable with established PK profile [2]) are more suitable choices than compounds like SR2211 or SR3335, which lack published oral PK data.

oral bioavailability pharmacokinetics in vivo

Optimal Research and Industrial Application Scenarios for ROR agonist-1


Ex Vivo and In Vitro Suppression of IL-17A in Human TH17 Cells

This compound is ideal for in vitro studies requiring functional suppression of IL-17A from human primary TH17 cells. As demonstrated in Section 3, its pIC50 of 7.5 in human primary TH17 cells provides a defined, physiologically relevant potency for calibrating experimental systems . Researchers can directly compare its effects to other inverse agonists like AZD-0284 (pIC50 = 7.8 in human TH17 cells) to benchmark assay performance.

In Vivo Murine Models of Th17-Driven Inflammation Requiring Oral Dosing

The reported oral bioavailability of ROR agonist-1 makes it suitable for in vivo studies of Th17-mediated inflammatory diseases where oral administration is desired [1]. This differentiates it from compounds like SR1078 and SR0987, which lack robust oral PK data. It serves as a tool compound to interrogate the role of RORC2 inverse agonism in animal models.

Target Validation Studies Focused Exclusively on RORC2/RORγt

For researchers seeking to dissect the specific role of RORC2/RORγt in Th17 biology without confounding effects from RORα modulation, ROR agonist-1 offers a potentially cleaner tool compared to dual RORα/RORγ inverse agonists like T0901317 . This selectivity (based on reported target profile) allows for more precise interpretation of experimental results.

Comparative Functional Studies of RORγt Agonists vs. Inverse Agonists

Due to its functional classification as an inverse agonist (despite its name), ROR agonist-1 serves as a critical control compound in experiments designed to compare the effects of RORγt activation (using agonists like SR0987, EC50 = 800 nM ) versus RORγt suppression. This application is essential for understanding the divergent biological consequences of modulating this receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ROR agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.